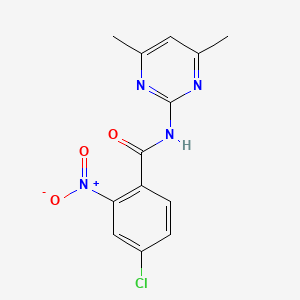
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide (CDNB) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of glutathione S-transferases (GSTs), which are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide inhibits GSTs by forming a covalent bond with the active site cysteine residue of the enzyme. This reaction irreversibly inactivates the enzyme, leading to a decrease in GST activity. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to be a competitive inhibitor of GSTs, as it competes with glutathione for binding to the enzyme.
Biochemical and Physiological Effects:
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects in various experimental systems. It has been reported to induce oxidative stress, DNA damage, and apoptosis in cancer cells. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. In addition, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to affect the expression of various genes involved in drug metabolism and detoxification.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is its high potency and selectivity as a GST inhibitor. It provides a reliable and reproducible measure of GST activity, which is important in many biochemical and pharmacological studies. However, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has some limitations as well. It is a relatively toxic compound and can induce oxidative stress and DNA damage in cells. In addition, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is not a specific inhibitor of GSTs, as it can also inhibit other enzymes such as epoxide hydrolases and peroxidases.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide. One area of interest is the development of more potent and selective GST inhibitors based on the structure of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide. Another area of interest is the investigation of the role of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Finally, the potential use of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide as a biomarker for oxidative stress and DNA damage in vivo is an area of active research.
Synthesemethoden
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide can be synthesized by reacting 4-chloro-2-nitrobenzoic acid with 4,6-dimethyl-2-pyrimidinylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide as a yellow crystalline solid, which can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is primarily used as a GST inhibitor in biochemical and pharmacological studies. It has been shown to inhibit various isoforms of GSTs, including GSTP1-1, GSTM1-1, and GSTA1-1, with high potency and selectivity. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is often used as a positive control in GST activity assays, as it provides a reliable and reproducible measure of GST inhibition.
Eigenschaften
IUPAC Name |
4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c1-7-5-8(2)16-13(15-7)17-12(19)10-4-3-9(14)6-11(10)18(20)21/h3-6H,1-2H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUGKEHHEATUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![2-hydroxy-N'-[(3-methyl-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B5779792.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)

![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)